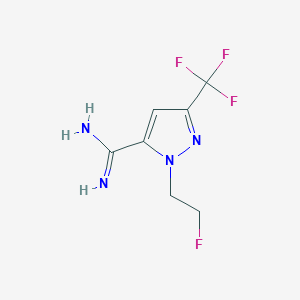

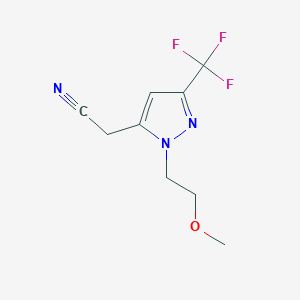

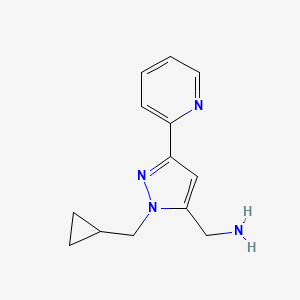

![molecular formula C11H14N6 B1480879 1-(2-azidoethyl)-6-cyclobutyl-1H-imidazo[1,2-b]pyrazole CAS No. 2098010-43-4](/img/structure/B1480879.png)

1-(2-azidoethyl)-6-cyclobutyl-1H-imidazo[1,2-b]pyrazole

Overview

Description

Pyrazoles are a class of organic compounds characterized by a five-membered aromatic ring with two nitrogen atoms . They are versatile and have been used as synthetic intermediates in preparing various chemicals in biological, physical-chemical, material science, and industrial fields .

Synthesis Analysis

Pyrazoles can be synthesized through various methods. One common method involves the reaction of hydrazones with nitroolefins . Another approach is the condensation reaction of 5-aminopyrazoles with N-substituted isatin .Molecular Structure Analysis

The pyrazole ring is a five-membered aromatic ring with two adjacent nitrogen atoms. One nitrogen atom is a pyrrole-type (proton donor), and the other is a pyridine-type (proton acceptor) .Chemical Reactions Analysis

Pyrazoles can act as weak bases or acids, with the strength highly dependent on the nature of their substituent groups . They can undergo various chemical reactions, including functionalization of the ring .Physical And Chemical Properties Analysis

Pyrazoles have diverse and valuable synthetical, biological, and photophysical properties . The specific properties of a pyrazole derivative would depend on its structure and substituent groups.Scientific Research Applications

Synthesis and Derivatives

1-(2-azidoethyl)-6-cyclobutyl-1H-imidazo[1,2-b]pyrazole serves as a key intermediate in the synthesis of various pyrazole and imidazole derivatives. These compounds are synthesized through reactions like the intermolecular aza-Wittig reaction, which enables the formation of pyrazolo[1,5-a]pyrimidine and imidazo[1,2-b]pyrazole derivatives from amino-pyrazoles and α-chloroketones (Barsy & El-Rady, 2006). Additionally, nucleophilic attacks on aza-dienes produce N-aminoimidazoles, triazolopyrazines, and imidazopyrazines, showcasing the compound's versatility in heterocyclic chemistry (Legroux et al., 1987).

Antimicrobial Applications

Compounds derived from 1-(2-azidoethyl)-6-cyclobutyl-1H-imidazo[1,2-b]pyrazole have been evaluated for their antimicrobial properties. For instance, pyrazole-imidazole-triazole hybrids synthesized from this compound have shown promising results against various microbial strains, indicating potential use in antimicrobial therapies (Punia et al., 2021).

Chemical Functionalization and Drug Development

The selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold derived from this compound has been explored for the synthesis of non-classical isosteres of indoles and precursors of push-pull dyes. This highlights its application in developing novel compounds with improved solubility and potential pharmacological benefits (Schwärzer et al., 2021).

Structural and Crystallographic Studies

Structural and crystallographic analyses of imidazo[1,2-b]pyrazole derivatives have provided insights into their molecular configurations, which is crucial for understanding their chemical properties and interactions. This research is fundamental for designing compounds with specific biological or chemical functions (Shao, Zhao, & Wang, 2009).

Mechanism of Action

Target of Action

The primary targets of 1-(2-azidoethyl)-6-cyclobutyl-1H-imidazo[1,2-b]pyrazole are Cyclooxygenase-2 (COX-2) enzymes . COX-2 enzymes play a crucial role in the production of prostaglandins, which are key mediators of inflammation and pain. By inhibiting COX-2, this compound can potentially exert anti-inflammatory effects .

Mode of Action

1-(2-azidoethyl)-6-cyclobutyl-1H-imidazo[1,2-b]pyrazole interacts with its targets, the COX-2 enzymes, by binding to their active sites. This binding inhibits the enzymatic activity of COX-2, preventing the conversion of arachidonic acid to prostaglandins . The inhibition of prostaglandin synthesis results in the reduction of inflammation and pain.

Biochemical Pathways

The compound affects the arachidonic acid pathway . Under normal conditions, COX-2 enzymes convert arachidonic acid into prostaglandins. When 1-(2-azidoethyl)-6-cyclobutyl-1h-imidazo[1,2-b]pyrazole inhibits cox-2, the production of prostaglandins is reduced . This leads to a decrease in inflammation and pain, which are primarily mediated by these prostaglandins.

Result of Action

The molecular and cellular effects of 1-(2-azidoethyl)-6-cyclobutyl-1H-imidazo[1,2-b]pyrazole’s action primarily involve the reduction of inflammation and pain. By inhibiting COX-2 and subsequently reducing prostaglandin production, the compound can alleviate symptoms associated with inflammation .

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-(2-azidoethyl)-6-cyclobutylimidazo[1,2-b]pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N6/c12-15-13-4-5-16-6-7-17-11(16)8-10(14-17)9-2-1-3-9/h6-9H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZJBHUWFPNNYDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=NN3C=CN(C3=C2)CCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

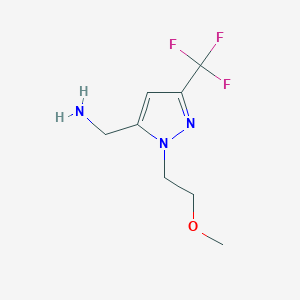

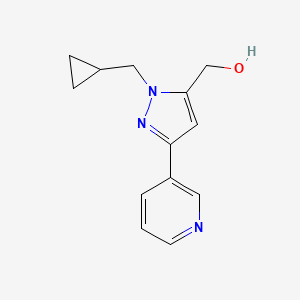

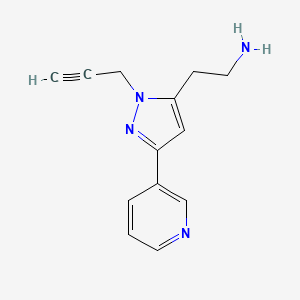

![1-(prop-2-yn-1-yl)-6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480817.png)

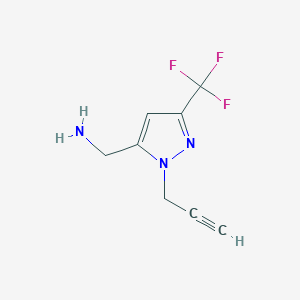

![2-(3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl)ethan-1-ol](/img/structure/B1480818.png)

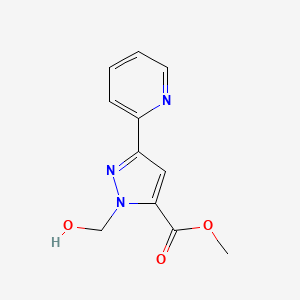

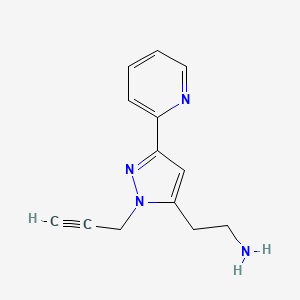

![2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide](/img/structure/B1480819.png)